molecular formula C5H9N3O2 B14895831 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide

2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide

Cat. No.: B14895831
M. Wt: 143.14 g/mol
InChI Key: AHLKPRCMENDZSA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of hydrazinyl and oxo functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the reaction of hydrazine with an appropriate acylating agent. One common method is the reaction of hydrazine hydrate with N-(prop-2-en-1-yl)acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typical conditions include moderate temperatures (25-80°C) and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-hydrazinyl-2-oxo-N-prop-2-enylacetamide

InChI

InChI=1S/C5H9N3O2/c1-2-3-7-4(9)5(10)8-6/h2H,1,3,6H2,(H,7,9)(H,8,10)

InChI Key

AHLKPRCMENDZSA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=O)NN

Origin of Product

United States

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